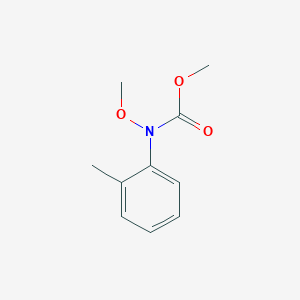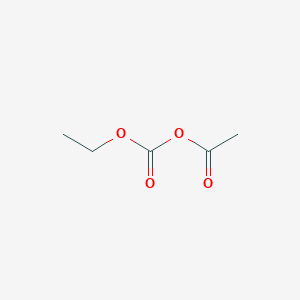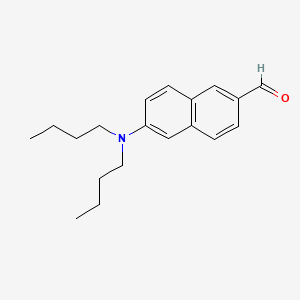
6-(Dibutylamino)-2-naphthalenecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dibutylamino)-2-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes It is characterized by the presence of a dibutylamino group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-(Dibutylamino)-2-naphthaldehyde involves the Vilsmeier-Haack reaction. This reaction is used to formylate aromatic compounds by reacting them with dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The process involves the formation of a chloromethyliminium salt, which then reacts with the aromatic ring to form the aldehyde group .
Industrial Production Methods
Industrial production of 6-(Dibutylamino)-2-naphthaldehyde typically involves large-scale Vilsmeier-Haack reactions under controlled conditions. The reaction parameters, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dibutylamino)-2-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-(Dibutylamino)-2-naphthoic acid.
Reduction: 6-(Dibutylamino)-2-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Dibutylamino)-2-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a fluorescent probe for studying biological systems.
Industry: Used in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 6-(Dibutylamino)-2-naphthaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The dibutylamino group can also interact with hydrophobic regions of proteins, affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Diallylamino-1,3,5-triazine-2,4-dithiol monosodium (DAN)
- 6-Dibutylamino-1,3,5-triazine-2,4-dithiol monosodium (DBN)
- 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine
Uniqueness
6-(Dibutylamino)-2-naphthaldehyde is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to triazine-based compounds. This uniqueness makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and dyes .
Propiedades
IUPAC Name |
6-(dibutylamino)naphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-3-5-11-20(12-6-4-2)19-10-9-17-13-16(15-21)7-8-18(17)14-19/h7-10,13-15H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCYXDPCPCWMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)

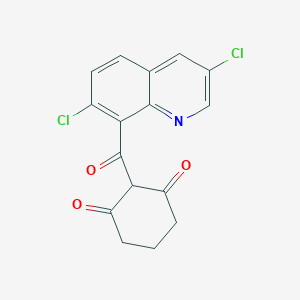
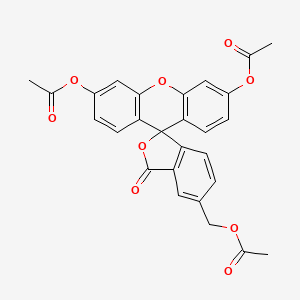
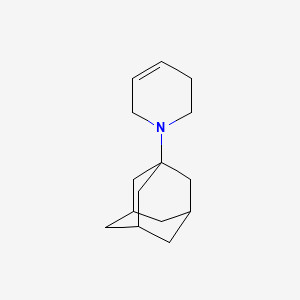

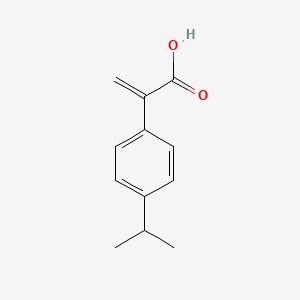
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)
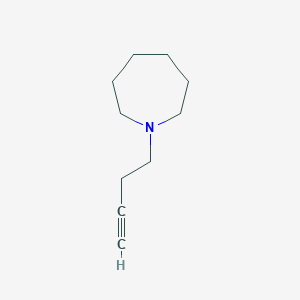
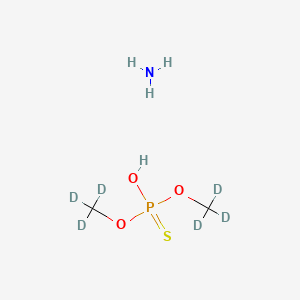
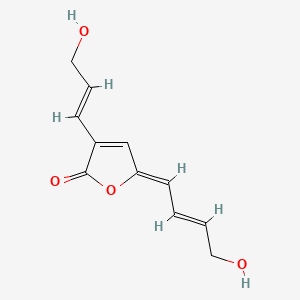
![4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol](/img/structure/B13438701.png)
